molecular formula C18H17N5 B7017619 N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline

N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline

Cat. No.: B7017619
M. Wt: 303.4 g/mol
InChI Key: JENCVERJFRBLHP-UHFFFAOYSA-N
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Description

N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline is a complex organic compound that features both an indole and a triazole moiety. These structures are significant in medicinal chemistry due to their biological activities. The indole ring is a common structure in many natural products and pharmaceuticals, while the triazole ring is known for its stability and ability to participate in various chemical reactions.

Properties

IUPAC Name

N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5/c1-23-12-21-22-18(23)14-5-3-7-16(10-14)20-11-15-6-2-4-13-8-9-19-17(13)15/h2-10,12,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENCVERJFRBLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC(=CC=C2)NCC3=CC=CC4=C3NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline typically involves multi-step organic synthesis

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Triazole Formation: The triazole ring can be introduced using a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.

    Coupling Reaction: The final step involves coupling the indole derivative with the triazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indoxyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

    Cyclization: Acid or base catalysis depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indoxyl derivatives, while substitution reactions can introduce various functional groups onto the indole or triazole rings.

Scientific Research Applications

N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The indole and triazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline: Similar structure but with the indole ring attached at a different position.

    N-(1H-indol-7-ylmethyl)-3-(4-ethyl-1,2,4-triazol-3-yl)aniline: Similar structure but with an ethyl group instead of a methyl group on the triazole ring.

Uniqueness

N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline is unique due to the specific positioning of the indole and triazole rings, which can influence its chemical reactivity and biological activity. This specific arrangement may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.

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